molecular formula C4H3Cl2NO B2799591 5-Chloro-3-(chloromethyl)isoxazole CAS No. 2377033-91-3

5-Chloro-3-(chloromethyl)isoxazole

Cat. No.: B2799591
CAS No.: 2377033-91-3
M. Wt: 151.97
InChI Key: ZMSQQPMBZNWQQN-UHFFFAOYSA-N
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Description

5-Chloro-3-(chloromethyl)isoxazole is a chemical compound with the molecular formula C4H3Cl2NO. It belongs to the class of isoxazoles, which are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom in the ring. Isoxazoles are known for their significant biological activities and are commonly found in various pharmaceuticals and agrochemicals .

Mechanism of Action

Target of Action

It’s known that the isoxazole ring, a constituent of the structures of many medications, is a well-known carrier of pharmacophore properties . This suggests that the compound could interact with various biological targets.

Mode of Action

One of the convenient ways of introducing an isoxazole fragment into organic molecules is the reaction of halomethylisoxazoles with o-, n-, s-nucleophiles, including peptides . This suggests that the compound could interact with its targets through nucleophilic substitution reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

5-Chloro-3-(chloromethyl)isoxazole can be synthesized through several methods. One common approach involves the cycloaddition of nitrile oxides to 2,3-dichloro-1-propene, followed by dehydrochlorination of the intermediate isoxazoline . Another method includes the reaction of hydroxylamine with α,β-unsaturated γ-chloro ketones .

Industrial Production Methods

In industrial settings, the synthesis of this compound often employs metal-free synthetic routes to minimize costs and environmental impact. These methods typically involve the use of eco-friendly reagents and catalysts .

Chemical Reactions Analysis

Types of Reactions

5-Chloro-3-(chloromethyl)isoxazole undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted isoxazoles, which can have significant biological activities .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-Chloro-3-(chloromethyl)isoxazole is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its chloromethyl group allows for further functionalization, making it a versatile intermediate in organic synthesis .

Properties

IUPAC Name

5-chloro-3-(chloromethyl)-1,2-oxazole
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2NO/c5-2-3-1-4(6)8-7-3/h1H,2H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZMSQQPMBZNWQQN-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(ON=C1CCl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

151.98 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2377033-91-3
Record name 5-chloro-3-(chloromethyl)-1,2-oxazole
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